molecular formula C₁₈₆H₂₇₁N₅₁O₆₁S₂ B612825 1678414-71-5 CAS No. 1678414-71-5

1678414-71-5

Cat. No.: B612825
CAS No.: 1678414-71-5
M. Wt: 4261.64
InChI Key:
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Description

The compound with the Chemical Abstracts Service number 1678414-71-5 is known as 5-FAM-Amylin (human) trifluoroacetate salt. This compound is a functional peptide that is used in various scientific research applications. It is a derivative of human amylin, a peptide hormone co-secreted with insulin by pancreatic beta cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-FAM-Amylin (human) involves the solid-phase peptide synthesis method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protected amino acids, coupling reagents such as N,N’-diisopropylcarbodiimide, and deprotection agents like trifluoroacetic acid.

Industrial Production Methods

Industrial production of 5-FAM-Amylin (human) follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple peptide sequences simultaneously. The final product is purified using high-performance liquid chromatography and lyophilized to obtain a stable powder form.

Chemical Reactions Analysis

Types of Reactions

5-FAM-Amylin (human) undergoes various chemical reactions, including:

    Oxidation: The disulfide bridge between cysteine residues can be oxidized to form cystine.

    Reduction: The disulfide bridge can be reduced to free thiol groups using reducing agents like dithiothreitol.

    Substitution: Amino acid residues can be substituted with other residues to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine in aqueous buffers.

    Substitution: Use of protected amino acids and coupling reagents in solid-phase peptide synthesis.

Major Products Formed

    Oxidation: Formation of cystine bridges.

    Reduction: Formation of free thiol groups.

    Substitution: Formation of peptide analogs with modified sequences.

Scientific Research Applications

5-FAM-Amylin (human) is widely used in scientific research, including:

    Chemistry: Studying peptide synthesis and modification techniques.

    Biology: Investigating the role of amylin in glucose metabolism and its interaction with insulin.

    Medicine: Exploring potential therapeutic applications for diabetes and other metabolic disorders.

    Industry: Developing diagnostic tools and assays for detecting amylin levels in biological samples.

Mechanism of Action

The mechanism of action of 5-FAM-Amylin (human) involves its interaction with amylin receptors in the body. Amylin receptors are G-protein-coupled receptors that mediate the effects of amylin on glucose metabolism. The binding of 5-FAM-Amylin (human) to these receptors activates intracellular signaling pathways that regulate insulin secretion, glucose uptake, and appetite control.

Comparison with Similar Compounds

Similar Compounds

    Human Amylin: The natural peptide hormone co-secreted with insulin.

    Pramlintide: A synthetic analog of human amylin used as a therapeutic agent for diabetes.

    Rat Amylin: A homologous peptide found in rodents with similar biological functions.

Uniqueness

5-FAM-Amylin (human) is unique due to its fluorescent label (5-FAM), which allows for easy detection and quantification in various assays. This makes it a valuable tool for studying amylin’s biological functions and interactions in a research setting.

Properties

CAS No.

1678414-71-5

Molecular Formula

C₁₈₆H₂₇₁N₅₁O₆₁S₂

Molecular Weight

4261.64

source

Synthetic

Origin of Product

United States

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